molecular formula C8H11N3O2 B2536939 Methyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate CAS No. 2167308-58-7

Methyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate

Cat. No.: B2536939
CAS No.: 2167308-58-7
M. Wt: 181.195
InChI Key: HCPQOMXHABGKBM-UHFFFAOYSA-N
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Description

“Methyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate” is a chemical compound that falls under the category of nitrogen-containing heterocycles . These types of compounds are important frameworks for the discovery of potent bioactive agents in pharmaceuticals and agrochemicals .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst has been introduced . This method provided the desired products with moderate to good yields .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described. The process involves a sequential opening/closing cascade reaction . The catalytic activity of the AC-SO3H was investigated for the synthesis of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetra-hydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate .

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate and its derivatives have been extensively studied for their synthesis and chemical properties. A study by Verdecia et al. (1996) describes the synthesis of novel methyl 4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylates through a two-step procedure, revealing insights into their favored geometries and structural conformation (Verdecia et al., 1996).

Applications in Corrosion Inhibition

Dandia et al. (2013) explored the use of pyrazolopyridine derivatives, including 4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridines, as potential corrosion inhibitors for mild steel in acidic environments. Their study demonstrated the effectiveness of these compounds in protecting metal surfaces, indicating their potential industrial applications (Dandia et al., 2013).

Antibacterial Screening

Research by Maqbool et al. (2014) investigated the antibacterial properties of synthesized pyrazolo[3,4-b]pyridine-4-carboxylic acids. Some of these compounds exhibited significant antibacterial activity, suggesting their potential use in developing new antibacterial agents (Maqbool et al., 2014).

Material Science and Electronics

El-Menyawy et al. (2019) conducted a study on pyrazolo[4,3-b]pyridine derivatives, assessing their thermal stability and electronic properties. Their research has implications for the use of these compounds in material science and electronic devices, particularly in the development of thin films with specific optical properties (El-Menyawy et al., 2019).

Potential Antiviral Activity

A study by Bernardino et al. (2007) focused on the synthesis of pyrazolo[3,4-b]pyridine-4-carboxylic acids derivatives and their antiviral activity. Several compounds demonstrated effectiveness against viruses such as Herpes simplex and vesicular stomatitis virus, indicating the potential for these compounds in antiviral drug development (Bernardino et al., 2007).

Properties

IUPAC Name

methyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c1-13-8(12)5-2-6-7(9-3-5)4-10-11-6/h4-5,9H,2-3H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCPQOMXHABGKBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=C(C=NN2)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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